Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorinated aromatic compounds.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.
Scientific Research Applications
Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-chlorophenyl)eth-2-en-2-yl-1H-benzimidazole
- Methyl 4′-[(2-p-chlorophenyl-1H benzimidazole-1-yl)methyl]biphenyl-2-carboxylate
Uniqueness
Methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of both the imidazole and benzimidazole rings, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2.ClH/c1-12-17(18(24)25-2)23-16-10-6-5-9-15(16)22(19(23)21-12)11-13-7-3-4-8-14(13)20;/h3-10H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPBPCSZHISENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4Cl)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.